5,8-Dihydroxyoctan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

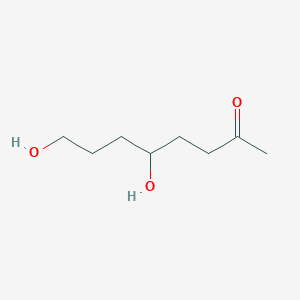

5,8-Dihydroxyoctan-2-one: is an organic compound with the molecular formula C8H16O3 It is characterized by the presence of two hydroxyl groups (-OH) at the 5th and 8th positions and a ketone group (C=O) at the 2nd position of the octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydroxyoctan-2-one can be achieved through several methods. One common approach involves the hydroxylation of octan-2-one using specific reagents and catalysts. For instance, the use of osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) can facilitate the dihydroxylation of octan-2-one to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dihydroxyoctan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 5,8-dioxooctan-2-one or 5,8-dicarboxyoctan-2-one.

Reduction: Formation of 5,8-dihydroxyoctan-2-ol.

Substitution: Formation of 5,8-dialkoxyoctan-2-one or 5,8-diacetoxyoctan-2-one .

Scientific Research Applications

Chemistry: 5,8-Dihydroxyoctan-2-one is used as an intermediate in organic synthesis. Its functional groups make it a versatile building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxylation and ketone reduction. It serves as a model substrate to understand the mechanisms of these biochemical processes.

Medicine: Potential applications in medicine include the development of pharmaceuticals where hydroxyl and ketone functionalities are required. It can be used in the synthesis of drug candidates with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where specific functional groups are needed to achieve desired properties .

Mechanism of Action

The mechanism of action of 5,8-Dihydroxyoctan-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

5,8-Dihydroxydecane-2-one: Similar structure with a longer carbon chain.

5,8-Dihydroxyhexan-2-one: Similar structure with a shorter carbon chain.

5,8-Dihydroxy-2-octanone: Isomer with different positions of hydroxyl groups.

Uniqueness: 5,8-Dihydroxyoctan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of hydroxyl groups at the 5th and 8th positions, along with a ketone group at the 2nd position, allows for diverse chemical transformations and interactions with biological targets .

Biological Activity

5,8-Dihydroxyoctan-2-one (5,8-DHO) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant and genotoxic activities, and summarizes relevant research findings.

Chemical Structure and Properties

This compound is a derivative of octan-2-one with hydroxyl groups at positions 5 and 8. Its chemical structure contributes to its interaction with biological systems, influencing its activity in various assays.

Antioxidant Activity

Research Findings:

- 5,8-DHO has been evaluated for its antioxidant capacity using several assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a dose-dependent response in scavenging free radicals, indicating its potential as an antioxidant agent .

- In comparative studies, 5,8-DHO demonstrated antioxidant activity comparable to that of well-known antioxidants like gallic acid, though it was somewhat less effective .

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| DPPH | 45.3 | Gallic Acid (30.1) |

| ABTS | 50.7 | Gallic Acid (32.4) |

Genotoxic Activity

Genotoxicity Studies:

- In vitro studies have shown that 5,8-DHO can induce chromosome aberrations (CAs) and sister chromatid exchanges (SCEs) in human lymphocytes. The results indicated a clear dose-dependent relationship .

- In vivo assessments revealed that while 5,8-DHO did not significantly increase the frequency of CAs in rat bone marrow cells, it did induce micronuclei formation, suggesting weak genotoxic potential .

Table 2: Genotoxic Effects of this compound

| Test Type | Result |

|---|---|

| Chromosome Aberrations | Positive (dose-dependent) |

| Sister Chromatid Exchanges | Positive (dose-dependent) |

| Micronuclei Formation | Positive in vivo |

Case Studies and Applications

Case Study Overview:

A study involving the application of 5,8-DHO in food preservation highlighted its effectiveness in retarding the oxidation of rapeseed oil. The compound's antioxidant properties contributed to extending the shelf life of the oil by reducing oxidative degradation .

Properties

CAS No. |

918310-91-5 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

5,8-dihydroxyoctan-2-one |

InChI |

InChI=1S/C8H16O3/c1-7(10)4-5-8(11)3-2-6-9/h8-9,11H,2-6H2,1H3 |

InChI Key |

NLMUUBWULHAEPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(CCCO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.